molecular formula C18H28N4O7 B13705084 N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt

N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt

Katalognummer: B13705084
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: JYARUYKRCXJJKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt is a compound that combines polyethylene glycol (PEG), lysine, and maleimide functionalities. This compound is often used in bioconjugation and drug delivery systems due to its ability to link various molecules through its functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) is reacted with an acid to form PEG1-acid.

    Lysine Coupling: The PEG1-acid is then coupled with L-lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Maleimide Addition: The lysine-PEG conjugate is further reacted with maleimide to introduce the maleimide functionality.

    Trifluoroacetic Acid (TFA) Salt Formation: The final product is converted into its TFA salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are reacted with acid under controlled conditions.

    Automated Peptide Synthesis: Automated peptide synthesizers are used to couple PEG1-acid with L-lysine.

    High-Throughput Maleimide Addition: High-throughput reactors facilitate the addition of maleimide to the lysine-PEG conjugate.

    Purification and Crystallization: The final product is purified using chromatography and crystallized to obtain the TFA salt form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.

    Amide Bond Formation: The carboxylic acid group of PEG1-acid can form amide bonds with amines.

    Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Thiol-containing compounds such as cysteine or glutathione are common reagents.

    Amide Bond Formation: Coupling reagents like DCC and NHS are used under mild conditions.

    Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed

    Thioether Bonds: Formed from the reaction of maleimide with thiols.

    Amide Bonds: Formed from the reaction of carboxylic acids with amines.

    Hydrolyzed Products: Result from the breakdown of ester bonds.

Wissenschaftliche Forschungsanwendungen

N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.

Wirkmechanismus

The mechanism of action of N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt involves its functional groups:

    Maleimide Group: Reacts with thiol groups to form stable thioether bonds, facilitating the conjugation of biomolecules.

    PEG Chain: Enhances the solubility and stability of the compound, allowing it to be used in aqueous environments.

    Lysine Residue: Provides additional functional groups for further conjugation and modification.

Vergleich Mit ähnlichen Verbindungen

N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt is unique due to its combination of PEG, lysine, and maleimide functionalities. Similar compounds include:

    N-(PEG2-acid)-L-Lysine-amido-Mal TFA salt: Contains a longer PEG chain, providing increased solubility.

    N-(PEG1-acid)-L-Lysine-amido-Succinimide TFA salt: Uses succinimide instead of maleimide, offering different reactivity.

    N-(PEG1-acid)-L-Lysine-amido-Biotin TFA salt: Contains biotin for applications in biotin-streptavidin systems.

These similar compounds highlight the versatility and adaptability of PEGylated lysine derivatives in various scientific and industrial applications.

Eigenschaften

Molekularformel

C18H28N4O7

Molekulargewicht

412.4 g/mol

IUPAC-Name

3-[3-[[5-amino-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoic acid

InChI

InChI=1S/C18H28N4O7/c19-13(18(28)21-9-10-22-15(24)4-5-16(22)25)3-1-2-8-20-14(23)6-11-29-12-7-17(26)27/h4-5,13H,1-3,6-12,19H2,(H,20,23)(H,21,28)(H,26,27)

InChI-Schlüssel

JYARUYKRCXJJKC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C1=O)CCNC(=O)C(CCCCNC(=O)CCOCCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.